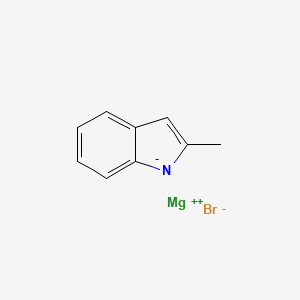
magnesium;2-methylindol-1-ide;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2-methylindol-1-ide;bromide is a compound that belongs to the class of organomagnesium compounds, commonly known as Grignard reagents. These compounds are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound consists of a magnesium atom bonded to a 2-methylindol-1-ide group and a bromide ion. The indole ring system is a significant heterocyclic structure found in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of magnesium;2-methylindol-1-ide;bromide typically involves the reaction of 2-methylindole with magnesium in the presence of a bromide source. The reaction is carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran (THF) to prevent the Grignard reagent from reacting with water . The general reaction can be represented as follows: [ \text{2-Methylindole} + \text{Mg} + \text{Br}_2 \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems for the addition of reagents and solvents helps in maintaining consistency and safety .
Chemical Reactions Analysis
Types of Reactions
Magnesium;2-methylindol-1-ide;bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reagents.
Solvents: Anhydrous diethyl ether or THF.
Temperature: Typically carried out at low temperatures to control reactivity.
Major Products Formed
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Indoles: From halogen-metal exchange reactions.
Scientific Research Applications
Magnesium;2-methylindol-1-ide;bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals and materials.
Mechanism of Action
The mechanism of action of magnesium;2-methylindol-1-ide;bromide involves the formation of a highly reactive nucleophilic species. The magnesium atom coordinates with the indole nitrogen, enhancing the nucleophilicity of the carbon atom. This allows the compound to attack electrophilic centers, such as carbonyl groups, leading to the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
- Magnesium;indol-1-ide;bromide
- Magnesium;2-methylpyrrol-1-ide;bromide
- Magnesium;2-methylpyridin-1-ide;bromide
Uniqueness
Magnesium;2-methylindol-1-ide;bromide is unique due to the presence of the indole ring system, which imparts specific reactivity and selectivity in organic synthesis. The methyl group at the 2-position further enhances its nucleophilicity compared to unsubstituted indole derivatives .
Properties
CAS No. |
56479-11-9 |
|---|---|
Molecular Formula |
C9H8BrMgN |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
magnesium;2-methylindol-1-ide;bromide |
InChI |
InChI=1S/C9H8N.BrH.Mg/c1-7-6-8-4-2-3-5-9(8)10-7;;/h2-6H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
SZCRPUIDMVEWBB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC2=CC=CC=C2[N-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


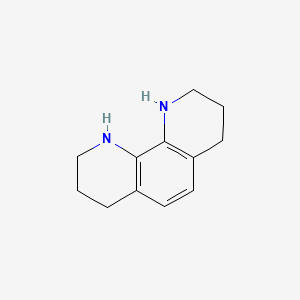


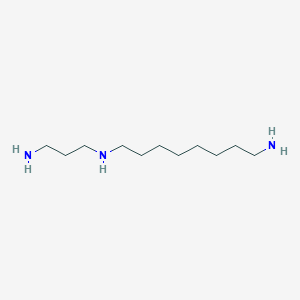
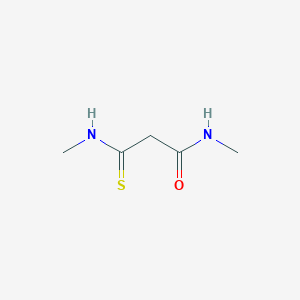


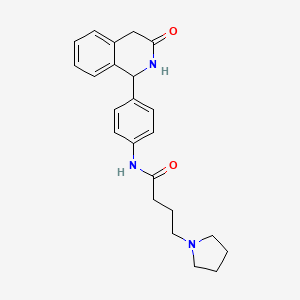
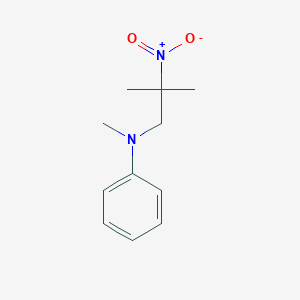
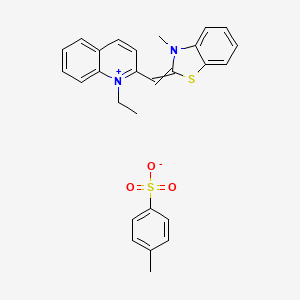


![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

